molecular formula C25H23N3O4 B10971486 N-(4-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-(4-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B10971486
M. Wt: 429.5 g/mol
InChI Key: VKRZKQNUHFUIFJ-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxybenzyl group, a phenyl-1,2,4-oxadiazolyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a nitrile.

    Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the phenoxyacetamide moiety: This involves the reaction of a phenol derivative with chloroacetic acid, followed by amidation with an amine.

    Introduction of the ethoxybenzyl group: This can be done through a nucleophilic substitution reaction where the ethoxybenzyl chloride reacts with the amide nitrogen.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxybenzyl group or the phenyl ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the amide group.

    Substitution: The phenoxy group could participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

    Chemical Biology: It might serve as a probe or tool compound in biological studies to elucidate molecular mechanisms or pathways.

Mechanism of Action

The mechanism of action would depend on the specific biological target or application. For instance, if the compound is being studied as a drug, it might interact with a particular enzyme or receptor, modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide may exhibit unique properties due to the specific combination of functional groups, which could influence its reactivity, biological activity, and physical properties. Comparing its activity and properties with similar compounds can help highlight its potential advantages or limitations.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C25H23N3O4/c1-2-30-21-12-8-18(9-13-21)16-26-23(29)17-31-22-14-10-20(11-15-22)25-27-24(28-32-25)19-6-4-3-5-7-19/h3-15H,2,16-17H2,1H3,(H,26,29)

InChI Key

VKRZKQNUHFUIFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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